molecular formula C13H22N4O4S2 B2661405 1-(cyclopropanesulfonyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane CAS No. 1903479-97-9

1-(cyclopropanesulfonyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane

Cat. No.: B2661405
CAS No.: 1903479-97-9
M. Wt: 362.46
InChI Key: VBRYOMPJRBMCSV-UHFFFAOYSA-N
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Description

1-(cyclopropanesulfonyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a chemical reagent of significant interest in advanced medicinal chemistry and neuroscience research. This diazepane-based compound, functionalized with both cyclopropanesulfonyl and dimethylimidazole sulfonyl groups, is designed as a potential NMDA receptor (NMDAR) antagonist. It shares a structural motif with a novel class of patented compounds investigated for their neuropharmacological properties . Research into structurally similar molecules has demonstrated promising rapid-acting antidepressant-like efficacy in preclinical models, positioning this chemical scaffold as a critical tool for exploring novel pathways in the treatment of major depressive disorder (MDD) and other central nervous system (CNS) conditions . The compound's core structure is part of ongoing investigations to develop orally bioavailable psychotherapeutic agents that may offer rapid and robust therapeutic effects with improved tolerability profiles compared to existing treatments . Its primary research value lies in its potential to modulate glutamatergic signaling, a key pathway implicated in neuroplasticity, cognition, and mood regulation. Researchers utilize this sophisticated small molecule as a chemical probe to elucidate the complex mechanisms of NMDAR function and to identify new therapeutic targets for treatment-resistant depression . This reagent is provided For Research Use Only and is strictly intended for laboratory investigations; it is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-cyclopropylsulfonyl-4-(1,2-dimethylimidazol-4-yl)sulfonyl-1,4-diazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O4S2/c1-11-14-13(10-15(11)2)23(20,21)17-7-3-6-16(8-9-17)22(18,19)12-4-5-12/h10,12H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBRYOMPJRBMCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Cyclopropanesulfonyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a diazepane ring substituted with cyclopropanesulfonyl and imidazole groups. This unique arrangement contributes to its biological properties.

The biological activity of this compound primarily revolves around its interaction with specific protein targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors associated with disease processes such as cancer and inflammation.

Anticancer Properties

Recent research has indicated that compounds similar to this compound can exhibit significant anticancer activity. For example, a related sulfonamide compound demonstrated potent inhibition of β-catenin-dependent transcription in colorectal cancer cell lines (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM respectively .

Inhibition of Cellular Pathways

Studies have shown that this class of compounds can interfere with the Wnt signaling pathway, which is crucial in many cancers. The inhibition of this pathway can lead to reduced proliferation of cancer cells and increased apoptosis .

Data Table: Summary of Biological Activity

Activity Target IC50 (μM) Cell Line Reference
Anticancerβ-Catenin2.0SW480
Anticancerβ-Catenin0.12HCT116
Inhibition of ProliferationWnt PathwayNot specifiedVarious cancer lines

Study 1: Efficacy in Colorectal Cancer

In a study examining the effects of related sulfonamide compounds on colorectal cancer cell lines, researchers found significant reductions in cell viability when treated with these agents. The compounds not only inhibited cell growth but also altered the expression of genes associated with proliferation and survival .

Study 2: Mechanistic Insights

Another investigation focused on the molecular mechanisms by which these compounds exert their effects. It was revealed that they modulate the activity of key transcription factors involved in tumor progression, suggesting a multifaceted approach to cancer therapy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous 1,4-diazepane derivatives, focusing on molecular properties, synthetic pathways, and inferred bioactivity.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Structural Features
1-(Cyclopropanesulfonyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane C₁₄H₂₁N₄O₄S₂ 389.47 1-(Cyclopropanesulfonyl), 4-(1,2-dimethylimidazole-4-sulfonyl) Dual sulfonyl groups; cyclopropane rigidity
1-[(1,2-Dimethyl-1H-imidazol-4-yl)sulfonyl]-4-(thiophene-3-carbonyl)-1,4-diazepane C₁₅H₂₀N₄O₃S₂ 368.47 1-(1,2-Dimethylimidazole-4-sulfonyl), 4-(thiophene-3-carbonyl) Sulfonyl + carbonyl; thiophene aromaticity
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane C₁₈H₂₀ClN₃ 313.83 1-((4-Chlorophenyl)(phenyl)methyl) Bulky benzhydryl substituent

Key Observations:

  • Steric Effects: The cyclopropane ring imposes greater steric hindrance than the thiophene-carbonyl group, which may influence binding to target proteins .
  • Electronic Effects: Sulfonyl groups are strong electron-withdrawing moieties, contrasting with the electron-rich thiophene in the analog, which could alter reactivity or metabolic stability .

Q & A

Basic: What are the key synthetic challenges in preparing 1-(cyclopropanesulfonyl)-4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4-diazepane, and how can they be methodologically addressed?

Answer:
The synthesis involves two sulfonylations: cyclopropanesulfonyl and 1,2-dimethylimidazole-4-sulfonyl groups attached to a diazepane core. Key challenges include:

  • Regioselective Sulfonylation: Competing reactions at multiple nitrogen sites in diazepane require protecting group strategies. For example, tert-butoxycarbonyl (Boc) groups can temporarily block reactive amines .
  • Imidazole Sulfonation: The 1,2-dimethylimidazole moiety must be sulfonated at the 4-position. This can be achieved using chlorosulfonic acid under inert atmospheres, as demonstrated for analogous imidazole sulfonyl chlorides .
  • Purification: Column chromatography with gradients of methanol/dichloromethane is recommended to isolate the product, given the polar nature of sulfonated compounds .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how should conflicting data be resolved?

Answer:

  • 1H/13C NMR: Essential for confirming regiochemistry. For instance, the imidazole 4-sulfonyl group induces distinct deshielding in adjacent protons. Discrepancies in peak splitting (e.g., unexpected doublets) may arise from residual solvents or rotamers; variable-temperature NMR can clarify .
  • Mass Spectrometry (HRMS): Validates molecular weight. Contradictions between calculated and observed m/z values may indicate incomplete sulfonation or hydrolysis; repeating the reaction under anhydrous conditions is advised .
  • IR Spectroscopy: Sulfonyl S=O stretches (~1350 cm⁻¹) confirm successful sulfonylation. Overlapping peaks from diazepane C-N bonds require deconvolution software for accurate analysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Answer:
Methodological steps include:

  • Analog Synthesis: Modify the cyclopropane or imidazole substituents (e.g., replace cyclopropane with bicyclic systems) to assess steric/electronic effects. Evidence from substituted imidazoles suggests halogenation at the 2-position enhances antimicrobial activity .
  • In Silico Screening: Use molecular docking (AutoDock Vina) to predict binding to targets like kinase enzymes. Prioritize analogs with improved binding scores for synthesis .
  • Biological Assays: Test against Gram-positive/negative bacteria (MIC assays) and cancer cell lines (MTT assays). Conflicting activity data (e.g., high in vitro but low in vivo efficacy) may arise from poor solubility; use logP calculations to guide derivatization (e.g., PEGylation) .

Advanced: How can researchers resolve contradictions in adsorption data when studying this compound’s role in metal-organic frameworks (MOFs)?

Answer:
If gas adsorption isotherms show variability (e.g., CO2 uptake discrepancies):

  • Pore Size Analysis: Use BET surface area measurements to confirm MOF porosity. Inconsistent results may stem from incomplete activation (e.g., residual solvents); employ supercritical CO2 drying .
  • Flexibility Effects: Some MOFs exhibit "gate-opening" behavior. Monitor adsorption/desorption hysteresis via dynamic pressure sweeps to distinguish rigid vs. flexible frameworks .
  • Computational Validation: Grand Canonical Monte Carlo (GCMC) simulations can model gas-MOF interactions, identifying mismatches between experimental and theoretical data .

Basic: What are the stability considerations for this compound under different storage conditions?

Answer:

  • Hydrolysis Risk: The sulfonyl groups are prone to hydrolysis in aqueous media. Store under anhydrous conditions (argon atmosphere) at -20°C. Monitor degradation via TLC (silica gel, ethyl acetate eluent) .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 150°C. Avoid high-temperature reactions unless protected by heat-stable matrices (e.g., MOFs) .

Advanced: How can kinetic vs. thermodynamic control be leveraged to improve synthetic yields?

Answer:

  • Reaction Monitoring: Use in situ IR to track sulfonation intermediates. If the reaction stalls at 50% conversion (kinetic trap), increase temperature to shift to thermodynamic control .
  • Catalyst Screening: Pd/C or zeolites may accelerate diazepane sulfonylation. For example, zeolite H-Y enhances sulfonyl chloride reactivity in analogous imidazole systems .

Basic: What analytical methods are suitable for quantifying this compound in biological matrices?

Answer:

  • HPLC-MS/MS: Use a C18 column with 0.1% formic acid in water/acetonitrile. Validate against spiked plasma samples (recovery >90%, RSD <5%) .
  • Sample Preparation: Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges minimizes matrix interference .

Advanced: How can researchers address discrepancies in quantum mechanical (QM) calculations vs. crystallographic data for this compound?

Answer:

  • X-ray Refinement: If QM-predicted bond lengths differ from crystallographic data (e.g., S-N bonds), check for disorder in the crystal structure. Use SQUEEZE in PLATON to model solvent voids .
  • DFT Optimization: Apply dispersion corrections (e.g., D3-BJ) in Gaussian 16 to better match experimental geometries. Discrepancies >0.1 Å suggest missing electron correlation effects .

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